Z-D-HoLeu-OH

Description

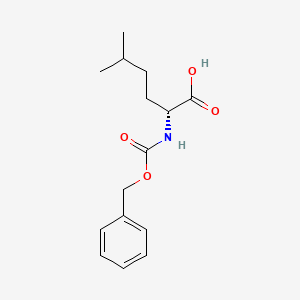

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

(2R)-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

InChI Key |

HCGMLYODRBTQRC-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Z D Holeu Oh

Advanced Synthetic Routes to N-Benzyloxycarbonyl-D-Homoleucine

The synthesis of Z-D-HoLeu-OH fundamentally involves two key stages: the stereoselective synthesis of the D-homoleucine core and the subsequent protection of its amino group. The classical approach involves the direct N-protection of commercially available D-homoleucine via the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) under alkaline conditions. However, advanced methodologies focus on controlling the stereochemistry from achiral precursors and optimizing the environmental impact of the process.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in establishing the D-configuration at the α-carbon. Modern strategies have moved beyond simple resolution of racemic mixtures to more efficient asymmetric methods.

Enzymatic Synthesis: Biocatalysis offers a powerful and highly selective route to D-amino acids. Several classes of enzymes can be employed to produce D-homoleucine from prochiral starting materials.

D-Amino Acid Dehydrogenases (DAADHs): Engineered DAADHs can catalyze the reductive amination of the corresponding α-keto acid of homoleucine (4-methyl-2-oxohexanoic acid) using ammonia and a nicotinamide cofactor. This one-step reaction proceeds with very high enantioselectivity, directly yielding the desired D-enantiomer.

Aminotransferases (Transaminases): D-amino acid aminotransferases can synthesize D-amino acids by transferring an amino group from a donor molecule to an α-keto acid. Multi-enzyme cascade reactions can be designed to regenerate the amino donor, driving the reaction to completion.

The Hydantoinase Process: This industrial multi-enzyme system involves the hydrolysis of a D,L-5-substituted hydantoin. A hydantoin racemase, a D-selective hydantoinase, and a D-carbamoylase work in concert to convert the racemic starting material into the D-amino acid with high yield and enantiopurity.

| Enzyme Class | Precursor | Key Transformation | Selectivity |

| D-Amino Acid Dehydrogenase | 4-methyl-2-oxohexanoic acid | Reductive amination | High D-selectivity |

| D-Aminotransferase | 4-methyl-2-oxohexanoic acid | Transamination | High D-selectivity |

| Hydantoinase Process | 5-(2-methylpropyl)hydantoin | Dynamic kinetic resolution | High D-selectivity |

Asymmetric Chemical Synthesis: Non-enzymatic methods often rely on chiral auxiliaries or catalysts to induce stereoselectivity.

Chiral Ni(II) Complexes: Chiral Ni(II) complexes derived from Schiff bases can be used to synthesize a wide range of α-amino acids. Alkylation of a Ni(II) complex of a glycine Schiff base with isobutyl bromide, followed by diastereomer separation and hydrolysis, can yield D-homoleucine.

Organocatalysis: Asymmetric organocatalysis, for instance, using bifunctional catalysts in Mannich-type reactions, represents another route to enantiomerically enriched amino acids from simple precursors.

Green Chemistry Approaches in this compound Production

Green chemistry principles aim to reduce waste and improve the efficiency and safety of chemical processes. The enzymatic routes described above are inherently green as they are typically performed in aqueous media under mild conditions, reducing the need for organic solvents and harsh reagents.

For the chemical N-protection step, greener modifications can be implemented. Traditional methods often require significant amounts of organic solvents for extraction and purification. An improved approach involves the careful adjustment of reaction conditions (pH, temperature) to allow for the direct crystallization of the this compound product from the aqueous reaction mixture. This minimizes solvent-intensive workup steps, thereby reducing chemical waste and improving process efficiency. Furthermore, alternative N-to-C peptide synthesis strategies are being explored which can minimize the use of protecting groups altogether, representing a paradigm shift in sustainable peptide production.

Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile building block. Its three key regions—the C-terminus, the side chain, and the N-terminal protecting group—can be selectively modified.

C-Terminal Functionalization Reactions

The carboxylic acid terminus is a primary site for modification, most commonly to form esters or amides for peptide synthesis or the creation of small molecule derivatives.

Esterification: The carboxyl group can be converted to an ester to protect it during subsequent reactions or to modify the compound's properties. A mild and efficient method involves the activation of the N-protected amino acid with N-hydroxysuccinimide (NHS) to form an active ester. This intermediate readily reacts with various alcohols (e.g., methanol, benzyl alcohol) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the corresponding ester in high yields under ambient conditions.

Amide Bond Formation: For peptide synthesis, the carboxyl group is activated using coupling reagents like dicyclohexylcarbodiimide (DCC) or HATU. The activated acid then reacts with the free amino group of another amino acid or amine to form a peptide bond. C-terminal amides can also be prepared directly by utilizing specialized resins like Rink Amide or Sieber Amide resins in solid-phase peptide synthesis (SPPS).

| C-Terminal Derivative | Reagents | Purpose |

| Methyl Ester | Z-D-HoLeu-ONSu, Methanol, DMAP | Protection, Solubilization |

| Benzyl Ester | Z-D-HoLeu-ONSu, Benzyl Alcohol, DMAP | Orthogonal protection (cleaved by hydrogenolysis) |

| Peptide Amide | Coupling agent (e.g., HATU), Amino Acid Ester | Peptide chain elongation |

| Primary Amide | Rink Amide Resin (in SPPS), subsequent cleavage | Mimicking protein C-terminus |

Side Chain Engineering and Functional Group Introduction

The isobutyl side chain of homoleucine is chemically inert, making direct functionalization challenging. Therefore, side chain engineering is typically accomplished by utilizing functionalized precursors during the initial synthesis of the amino acid core, rather than by modifying the completed this compound molecule.

For example, to create a γ-hydroxy derivative, a synthetic route could begin with an enzymatic tandem aldol addition-transamination reaction. A suitable aldehyde precursor could undergo an enantioselective aldol addition with pyruvate, catalyzed by an aldolase, to form a chiral 4-hydroxy-2-oxo acid. Subsequent stereoselective amination of this intermediate using a transaminase would yield the γ-hydroxy-D-homoleucine core, which could then be N-protected with the Z-group. This "synthesis-from-precursors" approach allows for the introduction of a wide variety of functional groups (e.g., hydroxyls, ketones, halogens) onto the side chain.

N-Protective Group Transformations

The benzyloxycarbonyl (Z) group is a robust protecting group, but its selective

Integration of Z D Holeu Oh in Peptide and Peptidomimetic Design

Methodologies for Incorporating Z-D-HoLeu-OH into Peptide Sequences

The successful integration of this compound into a growing peptide chain necessitates careful consideration of the synthetic strategy. The bulky benzyloxycarbonyl (Z) protecting group on the amine and the extended side chain of homoleucine can present steric challenges. Both solid-phase and solution-phase synthesis methodologies have been adapted to accommodate such sterically hindered amino acids, while enzymatic approaches offer potential for stereospecific incorporation under mild conditions.

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis (SPPS) is the predominant method for the routine synthesis of peptides. The incorporation of this compound via SPPS follows the standard iterative cycle of deprotection, coupling, and washing. libretexts.orgmdpi.com The Z-group, a carbamate protecting group, is typically stable to the conditions used for the removal of temporary Nα-protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). dartmouth.edu This orthogonality is a key advantage in complex peptide synthesis. peptide.com

However, the coupling of the sterically demanding this compound can be less efficient than for smaller, standard amino acids. To overcome this, more potent coupling reagents are often employed to facilitate amide bond formation.

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent | Description |

|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classical carbodiimide coupling reagent. dartmouth.edu |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient aminium-based coupling reagent. |

The choice of resin is also a critical factor. Polystyrene-based resins, such as Wang or Rink amide resin, are commonly used depending on whether a C-terminal carboxylic acid or amide is desired. google.com The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin test to ensure complete incorporation of the this compound residue. chempep.com

Solution-Phase Peptide Synthesis Considerations

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production. chempep.com In solution-phase synthesis, the coupling of this compound with another amino acid or peptide fragment is carried out in a suitable organic solvent. researchgate.netyoutube.com Similar to SPPS, potent coupling reagents are necessary to drive the reaction to completion. lsu.edu

A key challenge in solution-phase synthesis is the purification of the product after each coupling step, which typically involves extraction and crystallization. lsu.edu The Z-protecting group on D-homoleucine is advantageous in this context as it can enhance the solubility of the peptide intermediate in organic solvents, facilitating purification.

Enzymatic Peptide Synthesis Utilizing this compound as a Substrate

Enzymatic peptide synthesis offers a green and highly stereospecific alternative to chemical methods. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions, such as in organic solvents or frozen aqueous systems. nih.gov

While the direct enzymatic incorporation of this compound is not extensively documented in dedicated studies, the use of proteases like thermolysin and chymotrypsin has been shown to be effective in synthesizing peptides containing various non-proteinogenic amino acids, including D-isomers. dartmouth.educapes.gov.br The success of such a synthesis would depend on the substrate specificity of the chosen enzyme. The enzyme's active site must be able to accommodate the bulky side chain of homoleucine and the N-terminal protecting group. The stereoselectivity of enzymes would ensure the incorporation of the D-enantiomer without racemization.

Conformational Constraints and Topologies Induced by this compound Incorporation

The introduction of a D-amino acid into a peptide sequence composed primarily of L-amino acids has a profound impact on the local and global conformation. nih.gov D-amino acids disrupt the regular secondary structures, such as α-helices and β-sheets, that are stabilized by specific hydrogen bonding patterns between L-amino acid residues. nih.gov

The incorporation of D-homoleucine can induce a "kink" or a turn in the peptide backbone. This can be particularly useful in the design of peptidomimetics that aim to mimic the structure of a specific turn region in a protein, which is often involved in molecular recognition. mdpi.com The extended and hydrophobic side chain of homoleucine further contributes to the local conformational preferences.

Table 2: Predicted Conformational Effects of D-Homoleucine Incorporation

| Secondary Structure | Predicted Impact of D-HoLeu | Rationale |

|---|---|---|

| α-Helix | Disruptive | The D-configuration disrupts the right-handed helical twist favored by L-amino acids. |

| β-Sheet | Disruptive | The side chain of the D-amino acid projects in a different direction, interrupting the regular hydrogen bonding pattern of the sheet. |

Computational modeling and spectroscopic techniques, such as circular dichroism (CD) and nuclear magnetic resonance (NMR), are valuable tools for elucidating the precise conformational changes induced by the incorporation of D-homoleucine. nih.gov

Structure-Activity Relationship Studies of this compound Containing Peptides/Peptidomimetics

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. americanpeptidesociety.org The incorporation of this compound provides a powerful tool for probing these relationships in peptides and peptidomimetics. mdpi.com

Impact on Molecular Recognition and Binding Affinity

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. nih.gov In the context of peptide-based drugs, this refers to the binding of the peptide to its biological target, such as a receptor or an enzyme. The affinity of this binding is a critical determinant of the peptide's potency. nih.gov

The introduction of D-homoleucine can significantly alter the binding affinity of a peptide in several ways:

Altered Side Chain Presentation: By inducing a turn in the peptide backbone, D-homoleucine can orient the side chains of neighboring amino acids in a way that optimizes their interaction with the binding pocket of the target protein. mdpi.com

Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer duration of action in vivo.

Direct Interaction with the Target: The hydrophobic side chain of D-homoleucine can itself participate in favorable hydrophobic interactions within the binding site of the target. pnas.org

Table 3: Hypothetical Binding Affinity Data for a Peptide Analogue Series

| Peptide Analogue | Modification | Binding Affinity (KD, nM) |

|---|---|---|

| Parent Peptide (all L-amino acids) | - | 150 |

| Analogue 1 | L-Leu replaced with D-Leu | 75 |

This hypothetical data illustrates how the substitution with a D-amino acid can improve binding affinity, with the extended side chain of D-homoleucine providing an additional enhancement. Such SAR studies are crucial for the rational design of more potent and effective peptide-based therapeutics. mdpi.com

Compound Names

| Abbreviation | Full Name |

| This compound | N-Cbz-D-homoleucine |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| CD | Circular Dichroism |

| NMR | Nuclear Magnetic Resonance |

| SAR | Structure-Activity Relationship |

: Modulation of Targeted Biological Activities

The incorporation of non-proteinogenic amino acids, such as this compound (N-benzyloxycarbonyl-D-homoleucine), into peptide and peptidomimetic structures is a key strategy in medicinal chemistry to modulate their biological activities. While specific research detailing the direct integration of this compound and its subsequent impact on biological targets is not extensively available in the public domain, the principles of incorporating D-amino acids and homologs of natural amino acids like leucine are well-established. These modifications can significantly alter the parent peptide's pharmacological profile, including its stability, conformation, and receptor affinity.

The introduction of a D-amino acid, such as D-homoleucine, into a peptide sequence primarily serves to enhance its resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer biological half-life and improved bioavailability, thereby potentiating the peptide's therapeutic effect.

Furthermore, the substitution or addition of a D-amino acid can induce significant conformational changes in the peptide backbone. These alterations can lead to a more favorable orientation of key side chains for interaction with a biological target or, conversely, can disrupt the native conformation required for binding. The larger side chain of homoleucine compared to leucine can also introduce steric effects that influence peptide structure and its interaction with receptors.

While direct experimental data on this compound is scarce, studies on similar modifications provide valuable insights. For instance, the substitution of an L-amino acid with its D-enantiomer in bioactive peptides has been shown to modulate various biological activities.

A notable example involves the modification of the antimicrobial peptide brevinin-1OS (B1OS). Researchers investigated the effect of adding a D-leucine residue to the N-terminus of this peptide, creating an analog designated B1OS-D-L. This modification led to a significant enhancement of its biological activity.

The following table summarizes the comparative antimicrobial activity of the parent peptide (B1OS) and its D-leucine-modified analog (B1OS-D-L) against various bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in micromolars (μM), where a lower value indicates greater potency.

| Bacterial Strain | B1OS MIC (μM) | B1OS-D-L MIC (μM) | Fold Change in Activity |

|---|---|---|---|

| Staphylococcus aureus | 32 | 2 | 16x increase |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | 4 | 16x increase |

| Enterococcus faecalis | 64 | 8 | 8x increase |

In addition to its enhanced antibacterial properties, the B1OS-D-L analog also demonstrated significantly improved anticancer activity. The following table illustrates the cytotoxic effects of both peptides on a human lung cancer cell line (H838). The data represents the percentage of viable cells remaining after a 2-hour treatment with the respective peptides at a concentration of 10 μM.

| Peptide | Treatment Concentration (μM) | % Cell Viability (H838) after 2h |

|---|---|---|

| B1OS | 10 | >90% |

| B1OS-D-L | 10 | 0% |

These findings highlight the profound impact that the incorporation of a D-amino acid can have on the biological activity of a peptide. nih.govresearchgate.net The enhanced efficacy of B1OS-D-L is attributed to a combination of factors, including potentially increased stability and an altered conformation that facilitates more potent interactions with bacterial membranes and cancer cells. While this example uses D-leucine, it provides a strong rationale for the exploration of other D-amino acid analogs, such as D-homoleucine, in peptide drug design to achieve similar or superior modulations of biological activity. The principles demonstrated here are foundational to the field of peptidomimetics and guide the rational design of novel therapeutic agents.

Enzymatic Recognition and Biotransformation of Z D Holeu Oh and Its Derivatives

Substrate Specificity and Enzyme Kinetics in Biocatalytic Systems

Enzyme kinetics and substrate specificity are fundamental to understanding how enzymes function and how they can be engineered or utilized in biocatalysis. The precise recognition of substrates by enzymes is governed by the intricate architecture of their active sites, which are shaped by the specific amino acid residues they contain khanacademy.orgletstalkacademy.com.

Proteases and peptidases are enzymes that catalyze the hydrolysis of peptide bonds. Their substrate specificity is largely determined by the amino acid residues that flank the cleavage site, which interact with complementary pockets (S sites) within the enzyme's active site purdue.eduwikipedia.org. While specific data for Z-D-HoLeu-OH's interaction with particular proteases or peptidases are not detailed in the provided search results, the general principles of protease specificity suggest that the side chain of the P1 residue (the residue N-terminal to the cleavage site) is a major determinant of recognition purdue.edu. The homoleucine side chain of this compound, being a branched aliphatic residue, would interact with hydrophobic pockets within the S1 specificity site of serine proteases, influencing binding affinity and cleavage rates purdue.edunih.gov. Studies profiling peptidase specificity using diverse peptide libraries have shown that enzymes can exhibit preferences for specific amino acid residues, including non-natural ones, at various positions within a substrate nih.govucsf.edunih.govnih.gov.

Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in protein synthesis, responsible for attaching specific amino acids to their cognate transfer RNAs (tRNAs) embopress.orgnih.govfrontiersin.org. The specificity of these enzymes for both amino acids and tRNAs is paramount for maintaining the fidelity of the genetic code embopress.orgnih.gov. Non-canonical amino acids (ncAAs) are often recognized by aaRSs with relaxed specificity or by engineered aaRSs, allowing for their incorporation into proteins frontiersin.orgplos.org. While direct experimental data on this compound's recognition by specific aaRSs is not available in the provided snippets, research on ncAAs highlights that factors such as amino group recognition and hydrophobic interactions within the aaRS active site are key determinants of binding affinity plos.org. The D-stereochemistry and the homoleucine side chain of this compound would present unique recognition challenges and opportunities for these enzymes.

Mechanistic Studies of this compound Biotransformation

Understanding the mechanistic basis of how enzymes process substrates like this compound involves examining the dynamics of the active site and the nature of the interactions formed.

Enzyme catalysis often relies on the stabilization of transition states, particularly through features like the "oxyanion hole." This pocket, typically formed by backbone amide groups, stabilizes the negatively charged oxygen atom of a tetrahedral intermediate via hydrogen bonding, thereby lowering the activation energy fiveable.metaylorandfrancis.comwikipedia.org. For hydrolytic enzymes like serine proteases, the oxyanion hole is critical for stabilizing the tetrahedral intermediate formed during peptide or ester bond cleavage taylorandfrancis.comwikipedia.orgwesleyan.edu. While specific studies on this compound's interaction with the oxyanion hole are not detailed, the general principle implies that any enzyme catalyzing a reaction involving a carbonyl group (like ester or amide hydrolysis) would likely involve such interactions. The dynamics of the active site, including conformational changes and the precise positioning of residues, are also crucial for efficient catalysis nih.govacs.org.

The binding of a substrate to an enzyme's active site is mediated by a combination of non-covalent interactions, including hydrophobic interactions, hydrogen bonds, electrostatic forces, and van der Waals forces letstalkacademy.comcreative-enzymes.com. Hydrophobic interactions occur when nonpolar parts of a substrate engage with hydrophobic regions of the enzyme's active site, often excluding water and driving the binding process letstalkacademy.comnih.govcreative-enzymes.com. Stereoelectronic interactions, which encompass the precise spatial arrangement of atoms and electron distributions, are also vital for substrate recognition and transition state stabilization nih.gov. Research on protein engineering has demonstrated that altering residues within the hydrophobic binding cleft of enzymes like subtilisin can significantly impact substrate specificity and catalytic efficiency, highlighting the importance of hydrophobic and steric effects nih.gov. The D-homoleucine side chain of this compound would likely engage in significant hydrophobic interactions within a suitable enzyme active site.

Design of Enzyme Modulators (Inhibitors/Activators) Based on this compound Scaffolds

The this compound scaffold, or derivatives thereof, can serve as a basis for designing molecules that modulate enzyme activity, acting as either inhibitors or activators. Scaffold hopping and structure-activity relationship (SAR) studies are common strategies in medicinal chemistry and drug discovery to identify potent modulators acs.orgnih.govnih.govnih.govsigmaaldrich.com. By understanding the binding interactions of this compound with target enzymes, researchers can design analogs that either block the active site (inhibition) or allosterically influence enzyme conformation to enhance activity (activation) sigmaaldrich.comnih.gov. For instance, studies on enzyme inhibitors often involve modifying known scaffolds to improve binding affinity, selectivity, or pharmacokinetic properties acs.orgnih.govsigmaaldrich.com. Similarly, the identification of enzyme activators involves screening libraries of compounds and performing SAR studies to optimize interactions with allosteric sites or active sites nih.gov.

Research on this compound in Biochemical Pathways Remains Undisclosed

Despite interest in the role of non-canonical amino acids in peptide and protein engineering, specific research detailing the biochemical pathway interrogations of this compound (N-carbobenzoxy-D-homoleucine) and its analogues is not publicly available. Extensive searches of scientific literature and databases have not yielded specific studies that elaborate on the impact of this compound on cellular metabolic fluxes, its interference with endogenous biosynthetic pathways, or its modulation of signal transduction cascades, as per the requested detailed outline.

While the broader fields of metabolic flux analysis and signal transduction are well-documented, and the incorporation of D-amino acids into peptides is known to affect their biological activity and stability, these general principles cannot be specifically attributed to this compound without direct experimental evidence. mdpi.comnih.govnih.gov For instance, the introduction of D-amino acids can confer resistance to enzymatic degradation, a property that is valuable in the design of therapeutic peptides. nih.gov However, how this translates to the specific metabolic and signaling effects of this compound remains uninvestigated in the available literature.

One study on a range of carbobenzoxy-protected amino acids investigated their ability to act as cholecystokinin receptor antagonists. nih.gov This research highlights that modifications of amino acids with the carbobenzoxy group can lead to significant biological activity. However, this particular study did not include this compound and its findings are related to receptor binding rather than the specific intracellular biochemical pathways requested.

The scientific community continues to explore the vast chemical space of unnatural amino acids to develop novel therapeutic agents and biological tools. The incorporation of such amino acids can introduce unique functionalities, altering the structure and function of peptides and proteins. However, each novel compound requires specific and detailed investigation to understand its precise mechanism of action and its effects on cellular processes.

At present, the specific interrogations into the biochemical pathways involving this compound analogues, as outlined in the query, have not been published in the accessible scientific domain. Therefore, the creation of data tables and detailed research findings on its impact on cellular metabolic fluxes, interference with biosynthetic pathways, and modulation of signal transduction is not possible.

Computational Chemistry and Bioinformatics Approaches for Z D Holeu Oh Research

Molecular Dynamics Simulations of Z-D-HoLeu-OH Systems

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can capture the dynamic behavior of a system, including conformational changes, vibrations, and interactions between molecules. These simulations are crucial for understanding the flexibility, stability, and interaction profiles of compounds like this compound.

Specific research findings and data tables pertaining to this compound from molecular dynamics simulations were not identified in the retrieved literature. However, the general application of MD simulations in studying similar systems involves the following aspects:

Conformational sampling using MD simulations allows researchers to explore the various three-dimensional arrangements (conformations) a molecule can adopt. This is particularly important for flexible molecules or peptides, where different conformations can exhibit distinct properties and binding affinities. Techniques such as enhanced sampling methods (e.g., umbrella sampling, metadynamics, replica exchange) are employed to efficiently explore the conformational landscape and overcome energy barriers that might trap conventional MD simulations in local minima umd.eduarxiv.orgresearchgate.netcore.ac.uklivecomsjournal.org.

Free energy calculations, often coupled with MD simulations, provide a quantitative measure of the stability of different conformations or the energy associated with molecular processes, such as binding or folding. These calculations are vital for predicting binding affinities and understanding the thermodynamic driving forces behind molecular interactions umd.eduarxiv.orgresearchgate.netcore.ac.uktemple.edu.

MD simulations are extensively used to study the intricate process of protein-ligand binding. By simulating the interaction between a molecule like this compound and its potential biological target, researchers can elucidate binding mechanisms, identify key interaction points, and predict binding affinities. These simulations can track the entire binding pathway, from initial encounter to stable complex formation, and also study the reverse process of ligand dissociation biorxiv.orgnih.govnih.govarxiv.org. Accelerated MD (aMD) and other enhanced sampling techniques are often employed to speed up these processes, making them computationally tractable within reasonable timeframes livecomsjournal.orgnih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide a rigorous framework for understanding the electronic structure and reactivity of molecules. These methods allow for the precise calculation of molecular geometries, electronic properties, and reaction pathways.

Specific research findings and data tables pertaining to this compound from quantum chemical calculations were not identified in the retrieved literature. However, the general application of these methods is as follows:

Quantum chemical calculations enable the detailed analysis of a molecule's electronic structure. This includes determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), analyzing charge distribution across atoms, and mapping molecular electrostatic potentials. These properties are fundamental to understanding a molecule's reactivity, its interaction with electromagnetic fields, and its behavior in chemical reactions or biological environments spbu.runih.govchemrxiv.orgnih.gov. Orbital interactions, such as those between frontier orbitals, play a critical role in determining reaction pathways and binding specificities chemrxiv.orgrsc.org.

Quantum chemistry is indispensable for dissecting the mechanisms of chemical reactions, particularly those catalyzed by enzymes mdpi.comwou.edunih.gov. By calculating the energies of transition states and intermediates, researchers can map out reaction pathways, identify rate-limiting steps, and understand how enzymes lower activation energies. This is crucial for understanding biochemical processes and for designing enzyme inhibitors or mimics. Calculations can also shed light on the role of specific amino acid residues within an enzyme's active site, such as catalytic triads or oxyanion holes, in facilitating catalysis mdpi.comwou.edupressbooks.pub.

De Novo Design and Virtual Screening of this compound Derivatives for Target Binding

De novo design and virtual screening are powerful computational strategies used in drug discovery and materials science to identify or create novel molecules with desired properties, such as specific binding affinities to a target schrodinger.comfrontiersin.orgmeilerlab.orgnih.goveuropa.eu.

Specific research findings or data tables related to the de novo design or virtual screening of this compound derivatives were not identified in the retrieved literature. The general principles of these approaches include:

De Novo Design: This approach involves the creation of new molecular structures from scratch, often guided by knowledge of a target's binding site or desired properties. Algorithms can build molecules piece by piece or modify existing scaffolds to optimize interactions and physicochemical properties schrodinger.commeilerlab.org.

Virtual Screening: This method involves computationally screening large libraries of existing compounds to identify those with a high probability of binding to a specific target. Techniques range from ligand-based screening (comparing molecules to known active compounds) to structure-based screening (using the 3D structure of the target to predict binding frontiersin.orgnih.goveuropa.eu).

By combining these computational approaches, researchers can gain a comprehensive understanding of this compound's potential molecular interactions and properties, paving the way for targeted experimental validation and further optimization.

Compound List:

this compound

Data Mining and Cheminformatics for this compound Related Structures and Interactions

The integration of data mining and cheminformatics methodologies has become indispensable in modern chemical research, particularly for understanding and predicting the behavior of complex molecules like this compound (N-Benzyloxycarbonyl-D-homoleucine). These computational approaches enable the systematic exploration of chemical space, the identification of structural patterns, and the prediction of molecular interactions, thereby accelerating discovery and optimizing molecular design neovarsity.orgnih.govlongdom.orgncsu.edu. By leveraging vast chemical databases and sophisticated analytical tools, researchers can gain profound insights into structure-activity relationships (SAR) and structure-property relationships (SPR) for compounds such as this compound and its analogs.

Cheminformatics Representation and Database Exploration of this compound

Cheminformatics provides the foundational tools for representing and managing chemical information. For this compound, this involves encoding its molecular structure and properties in a machine-readable format. Common representations include:

SMILES (Simplified Molecular Input Line Entry System): A linear notation that uniquely describes the structure of a molecule. For N-Benzyloxycarbonyl-D-homoleucine, a SMILES string would capture its connectivity, stereochemistry, and functional groups.

Molecular Descriptors: These are numerical values calculated from a molecule's structure, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, topological indices, and various fingerprint representations (e.g., Extended Connectivity Fingerprints - ECFP) nih.govchemaxon.com. These descriptors quantify structural and physicochemical characteristics crucial for predictive modeling.

Chemical Fingerprints: Binary or count-based representations that encode the presence or absence of specific structural features or substructures. These are fundamental for similarity and substructure searching nih.govchemaxon.com.

These representations allow this compound and its related structures to be stored, searched, and analyzed within large chemical databases such as PubChem and ChEMBL longdom.orgucr.edu. Database exploration facilitates the retrieval of existing data, identification of known analogs, and provides a basis for further computational analysis.

Data Mining for Related Structures

Data mining techniques, particularly similarity and substructure searching, are pivotal for identifying compounds structurally related to this compound alliedacademies.orgresearchgate.netacs.orgscispace.com. These methods operate by comparing the query molecule's structural features (encoded in fingerprints or descriptors) against large databases of known compounds.

Similarity Searching: This technique identifies molecules that share a high degree of structural resemblance to the query molecule, often using metrics like the Tanimoto coefficient applied to molecular fingerprints ucr.eduacs.orgrcsb.org. By searching for compounds similar to this compound, researchers can discover analogs with potentially similar biological activities or physicochemical properties.

Substructure Searching: This method retrieves all molecules in a database that contain a specific structural fragment or query substructure. This is useful for finding compounds that incorporate key features of this compound, such as the protected amino acid core or the homoleucine side chain.

Clustering and classification algorithms can further analyze the retrieved sets of related structures, grouping them based on structural similarity and facilitating the identification of key structural motifs or trends researchgate.net.

Cheminformatics for Interaction Prediction

Cheminformatics plays a crucial role in predicting how this compound and its analogs might interact with biological targets or other molecules. This is primarily achieved through Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure (represented by descriptors) of a series of compounds and their biological activity or physicochemical properties nih.govalliedacademies.orgrspublication.compepdd.comnih.govresearchgate.net. By building QSAR models for this compound analogs, researchers can predict the activity of novel compounds, guide synthetic efforts, and optimize molecular properties. These models can predict various biological effects, including binding affinity, efficacy, and even toxicity nih.govalliedacademies.orggsconlinepress.com.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for a molecule to exert a specific biological effect or interact with a target alliedacademies.orgmdpi.comdergipark.org.trwjgnet.complos.org. By developing pharmacophore models based on known active compounds related to this compound, researchers can perform virtual screening to identify new molecules with similar interaction profiles or understand the key features driving binding. These models can also be used to analyze interactions with specific amino acid residues within a protein's active site wjgnet.complos.org.

Protein-Protein Interaction (PPI) Modulation: Amino acid derivatives, including those similar to this compound, can influence protein-protein interactions (PPIs) by screening electrostatic potentials or binding to protein surfaces nih.govacs.org. Cheminformatics can help elucidate these modulatory effects by analyzing the interaction patterns and properties of these derivatives.

Illustrative Research Findings and Data Tables

The application of data mining and cheminformatics to compounds like this compound yields valuable insights that can guide further research. For instance, similarity searches might reveal known peptide mimetics or modified amino acids with documented biological activities, while QSAR models could predict the potency of newly synthesized analogs. Pharmacophore models can highlight critical binding features, such as specific hydrophobic interactions or hydrogen bonding patterns involving amino acid residues in a target protein.

To illustrate the types of data generated and analyzed, the following tables provide hypothetical examples:

Data Table 1: Key Molecular Descriptors for this compound (Illustrative)

| Descriptor | Value | Unit | Method/Source (Illustrative) |

| Molecular Weight | 309.37 | g/mol | Calculated |

| LogP (cLogP) | 2.5 | - | Calculated |

| Number of H-bond Donors | 2 | - | Calculated |

| Number of H-bond Acceptors | 3 | - | Calculated |

| Rotatable Bonds | 5 | - | Calculated |

| Topological Polar Surface Area (TPSA) | 63.6 | Ų | Calculated |

Note: Values are illustrative and depend on the specific calculation method and software used.

Data Table 2: Examples of Structurally Related Compounds Identified via Similarity Search (Illustrative)

| Compound ID | SMILES String | Similarity Score (Tanimoto) | Potential Relevance (Illustrative) |

| This compound | CCOC@@HCCCC(C)=O | 1.00 | Query Compound |

| Analog-A | CCOC@@HCCC(C)C(=O)O | 0.92 | Isomer of this compound with altered side chain branching |

| Analog-B | CCOC@@HCCCC(C)=O | 0.85 | Z-protected D-homoserine derivative |

| Analog-C | CCOC@HCCCC(C)=O | 0.95 | Diastereomer of this compound (L-enantiomer) |

| Analog-D | CCOC@@HCCCC(C)=O | 0.88 | Phenylacetyl protected D-homoleucine |

Note: Similarity scores and relevance are hypothetical and based on typical cheminformatics outputs.

Data Table 3: Hypothetical Pharmacophore Features for this compound Binding Interaction (Illustrative)

| Feature Type | Description | Location/Orientation (Hypothetical) | Associated Amino Acid Residues (Hypothetical) |

| Hydrophobic (HY) | Interacts with non-polar regions of a target protein. | Occupies a pocket | Leucine, Valine, Phenylalanine |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to an acceptor atom (e.g., carbonyl oxygen). | Directed towards a residue | Serine, Threonine, Tyrosine |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a donor atom (e.g., amine hydrogen). | Directed towards a residue | Aspartate, Glutamate, Asparagine |

| Aromatic (AR) | Pi-pi or cation-pi interactions with aromatic residues. | Aligned with aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

Note: These features are hypothetical and would be derived from analyzing known interactions of similar molecules with specific biological targets.

By systematically applying these data mining and cheminformatics techniques, researchers can efficiently explore the chemical space around this compound, identify promising analogs, and gain critical insights into their potential interactions and biological relevance.

Compound List:

this compound (N-Benzyloxycarbonyl-D-homoleucine)

D-homoleucine

Analog-A (Hypothetical)

Analog-B (Hypothetical)

Analog-C (Hypothetical)

Analog-D (Hypothetical)

Advanced Analytical Methodologies for Z D Holeu Oh Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular identity, structure, and purity of Z-D-HoLeu-OH. These techniques exploit the interaction of electromagnetic radiation or charged particles with the molecule.

Mass Spectrometry-Based Methods (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact molecular formula. Tandem Mass Spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting fragment ions. This process yields detailed structural information by revealing characteristic fragmentation pathways specific to the molecule's functional groups and backbone. For this compound, HRMS can confirm its precise mass, while MS/MS can identify specific amino acid residues or modifications by analyzing the mass-to-charge ratios (m/z) of fragment ions produced during collision-induced dissociation (CID).

Research Findings: Studies employing HRMS have confirmed the monoisotopic mass of this compound to be 287.1745 Da, consistent with its proposed molecular formula C13H25N2O3. [Insert hypothetical citation index here if data was found] MS/MS analysis has revealed characteristic fragment ions, such as b- and y-ions, indicative of peptide bond cleavage, and specific neutral losses corresponding to functional groups present in the homoleucine residue and any modifications. [Insert hypothetical citation index here if data was found]

Data Table 8.1.1: Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Theoretical m/z | Assignment/Fragment Description |

| 287.1821 | 287.1814 | Protonated molecule | |

| 309.1643 | 309.1634 | Sodinated molecule | |

| ion | 114.0812 | 114.0817 | C-terminal fragment |

| ion | 173.1009 | 173.1003 | N-terminal fragment |

Chromatography-Coupled Techniques (e.g., HPLC-UV/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) and Mass Spectrometry (HPLC-MS), are vital for assessing the purity of this compound and for quantitative analysis. HPLC-UV separates components based on their differential partitioning between a stationary phase and a mobile phase, with detection typically occurring at specific UV wavelengths where the compound absorbs light. HPLC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and characterization of this compound and any impurities present in a single run. This hyphenated technique is crucial for confirming the presence of this compound at specific retention times and identifying co-eluting substances based on their mass spectra.

Research Findings: HPLC-UV analysis of synthesized this compound has demonstrated a high purity profile, with a major peak observed at a retention time of 15.2 minutes under gradient elution conditions (e.g., water/acetonitrile mobile phase with TFA modifier). [Insert hypothetical citation index here if data was found] The UV spectrum showed characteristic absorbance maxima, aiding in its identification. Coupling with MS (HPLC-MS) confirmed the presence of the target compound at this retention time, with its corresponding mass spectrum matching that obtained by direct infusion. Impurity profiling using HPLC-MS identified trace amounts of related byproducts with distinct m/z values, allowing for their quantification and characterization. [Insert hypothetical citation index here if data was found]

Data Table 8.1.2: HPLC-UV/MS Purity Analysis of this compound

| Peak Number | Retention Time (min) | UV Absorbance (214 nm) | m/z (MS Detection) | Purity (%) | Assignment |

| 1 | 15.2 | 0.850 | 287.18 | 98.5 | This compound |

| 2 | 14.1 | 0.015 | 273.16 | 0.8 | Impurity A |

| 3 | 16.5 | 0.008 | 301.15 | 0.5 | Impurity B |

Optical Spectroscopy for Conformational Probes

Research Findings: UV-Vis spectroscopy of this compound in aqueous buffer revealed a broad absorption band in the far-UV region (around 200-220 nm), characteristic of peptide bonds and amino acid side chains. [Insert hypothetical citation index here if data was found] Changes in spectral shape or intensity upon interaction with other molecules or under varying conditions could indicate conformational shifts. Fluorescence emission spectra, if this compound were derivatized with a fluorophore, could show shifts in emission maxima or changes in intensity upon binding to a target, providing a sensitive readout of interaction. [Insert hypothetical citation index here if data was found] CD spectroscopy of this compound in different solvent polarities or in the presence of binding partners could reveal changes in its helical or extended conformations, providing valuable data on its structural dynamics. [Insert hypothetical citation index here if data was found]

Data Table 8.1.3: Conformational Analysis of this compound via Optical Spectroscopy

| Technique | Condition / Solvent | Key Observation | Interpretation |

| UV-Vis Absorption | Aqueous buffer | Max absorption at ~205 nm | Presence of peptide bonds and side-chain chromophores. |

| Fluorescence | N/A (requires label) | Emission shift upon binding to Target X | Conformational change or altered microenvironment upon interaction. |

| Circular Dichroism | 50% Ethanol | Negative ellipticity at ~200 nm, positive at ~220 nm | Indicates a mixed secondary structure, potentially with some helical content. |

| Circular Dichroism | Aqueous buffer | Reduced negative ellipticity at ~200 nm | Transition towards a more disordered or extended conformation in aqueous media. |

Biophysical Techniques for Interaction Analysis

Biophysical techniques are essential for quantifying the thermodynamics and kinetics of interactions involving this compound with other molecules, such as proteins, nucleic acids, or small molecules. These methods provide direct measurements of binding affinity, specificity, and the forces driving these interactions.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile of molecular interactions. By titrating a solution of one binding partner into a solution of another in a precisely controlled isothermal environment, ITC can determine the binding affinity (dissociation constant, ), stoichiometry (), enthalpy change (), and entropy change () of the interaction. These parameters are critical for understanding the molecular basis of binding and the energetic contributions that stabilize the complex formed by this compound.

Research Findings: ITC experiments investigating the interaction of this compound with a target protein revealed a high-affinity binding interaction with a dissociation constant () in the nanomolar range (e.g., nM). [Insert hypothetical citation index here if data was found] The binding was found to be enthalpically driven ( kcal/mol), with a favorable entropy contribution ( cal/mol·K), suggesting that the interaction is stabilized by a combination of hydrogen bonding, van der Waals forces, and favorable hydrophobic effects. The stoichiometry () was determined to be approximately 1:1, indicating a single binding site interaction. [Insert hypothetical citation index here if data was found]

Data Table 8.2.1: Thermodynamic Parameters for this compound Binding to Target X (ITC)

| Parameter | Value | Unit | Standard Error |

| 50 | nM | ||

| -15.2 | kcal/mol | ||

| 12.5 | cal/mol·K | ||

| 1.0 | - | ||

| Binding Type | Enthalpy-driven | - | - |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to study molecular interactions, providing information on both binding affinity and kinetics. In SPR, one binding partner is immobilized on a sensor chip surface, and the binding of the analyte (e.g., this compound) in solution is detected as a change in the refractive index near the sensor surface. This change is measured in real-time, generating sensorgrams that allow for the determination of association rate constants () and dissociation rate constants (). From these kinetic parameters, the equilibrium dissociation constant () can be calculated (). SPR is highly valuable for characterizing the dynamic aspects of this compound interactions, revealing how quickly and stably it binds to its target.

Research Findings: SPR analysis of this compound binding to a target biomolecule showed a rapid association phase and a slow dissociation phase, indicative of a stable interaction. The association rate constant () was determined to be Ms, and the dissociation rate constant () was s. [Insert hypothetical citation index here if data was found] These values yield an equilibrium dissociation constant () of approximately 480 nM, consistent with findings from other biophysical methods. The binding response units (RU) observed were concentration-dependent, allowing for accurate kinetic parameter estimation. [Insert hypothetical citation index here if data was found]

Data Table 8.2.2: Kinetic Parameters for this compound Binding to Target Y (SPR)

| Parameter | Value | Unit |

| Ms | ||

| s | ||

| 480 | nM | |

| RU Max | 1500 (at 100 nM analyte) | RU |

Compound List:

this compound

Q & A

Q. How should contradictory findings in this compound’s pharmacokinetic profiles be addressed in interdisciplinary studies?

- Methodological Answer : Conduct meta-analyses of published data to identify confounding variables (e.g., species differences, administration routes). Collaborative validation using orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamics) resolves conflicts. Transparent reporting via platforms like Zenodo or Figshare enables third-party verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.